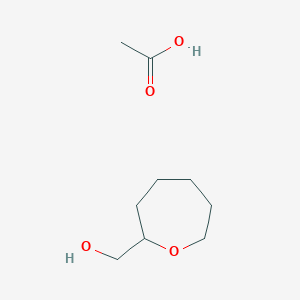![molecular formula C19H23NO3 B14640753 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene CAS No. 53982-17-5](/img/structure/B14640753.png)
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a methoxy group, a nitro group, and a propyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, aluminum chloride.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
1-Methoxy-4-nitrobenzene: Similar structure but lacks the propyl group.
4-Methoxy-1-nitrobenzene: Another isomer with a different arrangement of substituents.
4-Nitroanisole: Contains a nitro group and a methoxy group but no propyl group.
Uniqueness: 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene is unique due to the presence of the propyl group, which can significantly alter its chemical and biological properties compared to its similar compounds .
Propriétés
Numéro CAS |
53982-17-5 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-[1-(4-methoxyphenyl)-2-nitropropyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-5-7-16(8-6-15)19(14(3)20(21)22)17-9-11-18(23-4)12-10-17/h5-14,19H,1-4H3 |
Clé InChI |
OPYOXMVFVWUFOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


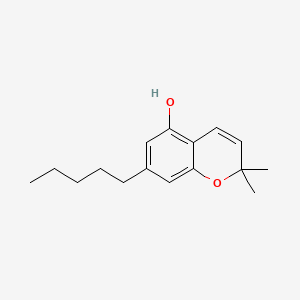

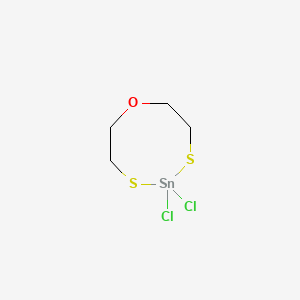

![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
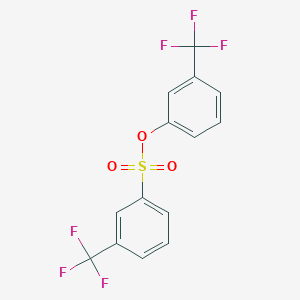
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
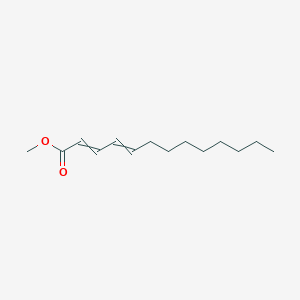
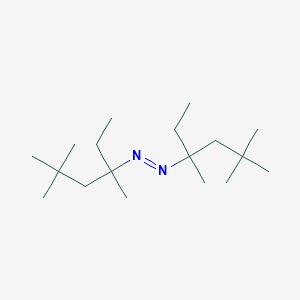

![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
